![molecular formula C8H7ClF2O B3067978 2-(4-Chlorophenyl)-2,2-difluoroethanol CAS No. 207799-86-8](/img/structure/B3067978.png)
2-(4-Chlorophenyl)-2,2-difluoroethanol
Overview
Description
2-(4-Chlorophenyl)-2,2-difluoroethanol (2-CFDE) is a fluorinated ether derivative of chlorophenol, an aromatic compound found in some insecticides. It has been found to have a wide range of uses, including as an insect repellent, an insecticide, and a biocide. 2-CFDE has been studied for its potential as a therapeutic agent in the treatment of cancer, and its ability to act as a prodrug for the delivery of other drugs. In addition, it has been studied for its potential as a pesticide, fungicide, and biocide.
Scientific Research Applications
2-(4-Chlorophenyl)-2,2-difluoroethanol has been studied for its potential as a therapeutic agent in the treatment of cancer. It has been found to have potent anti-tumor activity in vitro and in vivo. In addition, it has been studied for its potential as a prodrug for the delivery of other drugs, such as 5-fluorouracil. Additionally, this compound has been studied for its use as an insect repellent and insecticide, as well as a fungicide and biocide.
Mechanism of Action
2-(4-Chlorophenyl)-2,2-difluoroethanol is believed to act as an inhibitor of the enzyme cytochrome P450. Cytochrome P450 is involved in the metabolism of many drugs and other compounds, and is believed to be involved in the mechanism of action of this compound. In addition, this compound is believed to act as an inhibitor of the enzyme NADPH-cytochrome P450 reductase, which is involved in the metabolism of many drugs and other compounds.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to have antibacterial activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been found to have antiviral activity against a range of viruses, including HIV-1, HSV-1, and HCV. It has also been found to have antifungal activity against a range of fungi, including Candida albicans and Aspergillus fumigatus.
Advantages and Limitations for Lab Experiments
2-(4-Chlorophenyl)-2,2-difluoroethanol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be purified by recrystallization. Additionally, it is relatively stable and can be stored at room temperature. One limitation is that it is not soluble in water and must be dissolved in organic solvents, such as ethanol or methanol.
Future Directions
Future research on 2-(4-Chlorophenyl)-2,2-difluoroethanol could include further study of its potential as a therapeutic agent in the treatment of cancer, as well as its potential as a prodrug for the delivery of other drugs. Additionally, further research could be conducted to explore its potential as an insect repellent and insecticide, as well as a fungicide and biocide. Other potential future research topics could include the mechanism of action of this compound, its biochemical and physiological effects, and its potential toxicological effects.
properties
IUPAC Name |
2-(4-chlorophenyl)-2,2-difluoroethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4,12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXSIHRPENLRSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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